![molecular formula C21H23N3O3 B2498871 Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251703-19-1](/img/structure/B2498871.png)
Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the butyl(methyl)amino group and the esterification to form the final product. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure regulation, as well as continuous flow reactors, can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may vary, but often involve nucleophilic or electrophilic reagents depending on the target functional group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that compounds with similar structural motifs to methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate exhibit notable antimicrobial properties. A study highlighted the synthesis of derivatives that were screened for antibacterial activity against various microorganisms, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds with electron-withdrawing groups demonstrated enhanced activity, suggesting that modifications to the structure can lead to improved antimicrobial efficacy .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
6d | Mycobacterium smegmatis | 6.25 µg/ml |
9c | Pseudomonas aeruginosa | Significant inhibition observed |
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. For instance, compounds derived from similar quinazoline structures have shown promising results against cancer cell lines such as MCF-7 (breast cancer). The mechanism often involves inducing apoptosis and inhibiting cell proliferation through various pathways .
Case Study: Anticancer Activity Against MCF-7 Cell Line
In vitro studies revealed that certain derivatives significantly inhibited the growth of MCF-7 cells. The compounds were tested at varying concentrations, and the results indicated a clear dose-dependent response.
Compound | Concentration (µM) | Cell Viability (%) |
---|---|---|
7a | 10 | 75 |
8a | 20 | 50 |
Synthetic Methodologies
The synthesis of this compound typically involves multi-step processes that may include cyclization reactions and functional group modifications. Recent advancements in synthetic techniques allow for the efficient production of this compound and its analogs, facilitating further research into their biological activities.
Synthesis Overview
- Starting Materials : Appropriate amines and carboxylic acids are selected.
- Reactions : Common reactions include condensation and cyclization.
- Purification : The final products are purified using chromatography techniques.
Wirkmechanismus
The mechanism of action of Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline Derivatives: Compounds like 2-phenylquinazoline and 4-oxo-3-phenylquinazoline share structural similarities.
Aminoquinazolines: Compounds with amino groups attached to the quinazoline core.
Uniqueness
Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester group, combined with the butyl(methyl)amino moiety, provides unique reactivity and potential therapeutic applications not found in other quinazoline derivatives.
Biologische Aktivität
Overview of Quinazoline Derivatives
Quinazoline derivatives, including the compound , have garnered significant attention in pharmaceutical research due to their diverse biological activities. These compounds are known to exhibit a range of pharmacological effects, including:
- Anticancer Activity : Many quinazoline derivatives have shown promise as anticancer agents by inhibiting specific kinases involved in cancer cell proliferation.
- Antimicrobial Effects : Some derivatives possess antimicrobial properties against various bacteria and fungi.
- Anti-inflammatory Properties : Quinazolines have been reported to exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
- CNS Activity : Certain compounds in this class have shown neuroprotective effects and potential applications in treating neurodegenerative disorders.
Potential Biological Activities
- Anticancer Activity : Similar compounds have been investigated for their ability to inhibit cancer cell growth through various pathways, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes such as kinases or proteases, which are crucial in various signaling pathways.
- Neuroprotective Effects : Given the structure's potential to cross the blood-brain barrier, it may exhibit neuroprotective properties against oxidative stress or excitotoxicity.
Data Table: Comparative Biological Activities of Related Quinazoline Derivatives
Case Study 1: Anticancer Activity
In a study examining various quinazoline derivatives, one compound demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells.
Case Study 2: Neuroprotective Effects
Another study evaluated a related quinazoline derivative for its neuroprotective effects against oxidative stress-induced neuronal damage. The results indicated that the compound significantly reduced markers of oxidative stress and improved neuronal survival rates.
Eigenschaften
IUPAC Name |
methyl 2-[butyl(methyl)amino]-4-oxo-3-phenylquinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-4-5-13-23(2)21-22-18-14-15(20(26)27-3)11-12-17(18)19(25)24(21)16-9-7-6-8-10-16/h6-12,14H,4-5,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVASFYMRDJOGSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.